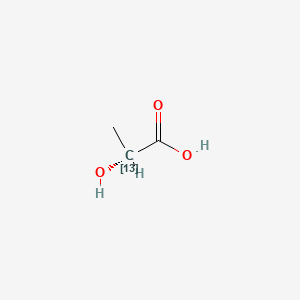
(2R)-2-hydroxy(213C)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-hydroxy(213C)propanoic acid, also known as Lactic acid, is an organic compound with the molecular formula C3H6O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. The (2R) configuration refers to the specific spatial arrangement of the atoms around the chiral center. Lactic acid is a key intermediate in various biochemical processes and is widely used in the food, pharmaceutical, and cosmetic industries.
准备方法
Synthetic Routes and Reaction Conditions
Lactic acid can be synthesized through several methods. One common method is the fermentation of carbohydrates such as glucose, sucrose, or lactose by lactic acid bacteria. The fermentation process typically occurs under anaerobic conditions and at a pH of around 5.5 to 6.5. The temperature is maintained between 30°C to 40°C to optimize bacterial activity.
Another synthetic route involves the chemical synthesis of lactic acid from acetaldehyde and hydrogen cyanide, followed by hydrolysis. This method is less common due to the toxicity of hydrogen cyanide and the complexity of the process.
Industrial Production Methods
Industrial production of lactic acid primarily relies on fermentation. The process involves the use of specific strains of lactic acid bacteria, such as Lactobacillus delbrueckii or Lactobacillus bulgaricus. The fermentation broth is then subjected to purification steps, including filtration, ion exchange, and crystallization, to obtain pure lactic acid.
化学反应分析
Types of Reactions
Lactic acid undergoes various chemical reactions, including:
Oxidation: Lactic acid can be oxidized to pyruvic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to propionic acid under specific conditions.
Esterification: Lactic acid reacts with alcohols to form esters, such as ethyl lactate, in the presence of acid catalysts.
Polymerization: Lactic acid can undergo polymerization to form polylactic acid (PLA), a biodegradable polymer used in various applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts.
Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).
Polymerization: Catalysts such as tin(II) octoate.
Major Products Formed
Oxidation: Pyruvic acid.
Reduction: Propionic acid.
Esterification: Ethyl lactate.
Polymerization: Polylactic acid (PLA).
科学研究应用
Lactic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Plays a crucial role in cellular metabolism, particularly in the process of glycolysis.
Medicine: Used in the production of biodegradable sutures and drug delivery systems.
Industry: Employed in the production of biodegradable plastics, food preservatives, and cosmetics.
作用机制
Lactic acid exerts its effects through various mechanisms. In biological systems, it is involved in the glycolytic pathway, where it is produced from pyruvate by the enzyme lactate dehydrogenase. Lactic acid can also act as a signaling molecule, influencing cellular processes such as gene expression and immune responses. In industrial applications, lactic acid’s acidity and ability to form esters and polymers are key to its functionality.
相似化合物的比较
Lactic acid can be compared to other hydroxy acids, such as glycolic acid and citric acid. While all these compounds contain hydroxyl and carboxyl groups, lactic acid is unique due to its chiral nature and its role in both biological and industrial processes. Glycolic acid, for example, is commonly used in skincare products for its exfoliating properties, whereas citric acid is widely used as a food preservative and flavoring agent.
List of Similar Compounds
- Glycolic acid
- Citric acid
- Malic acid
- Tartaric acid
属性
分子式 |
C3H6O3 |
|---|---|
分子量 |
91.07 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy(213C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i2+1 |
InChI 键 |
JVTAAEKCZFNVCJ-GUVXASRRSA-N |
手性 SMILES |
C[13C@H](C(=O)O)O |
规范 SMILES |
CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


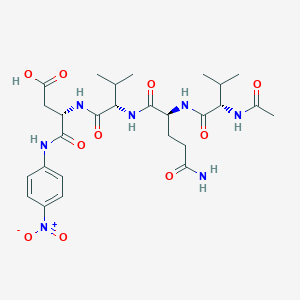
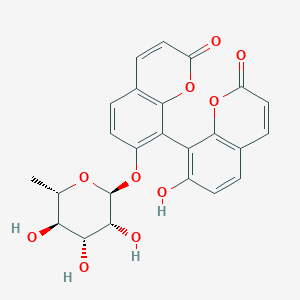
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
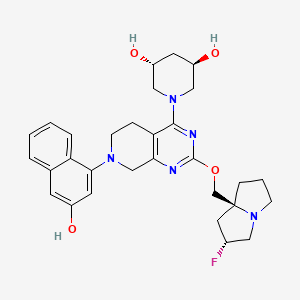
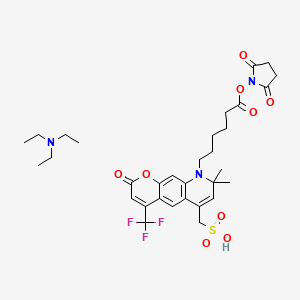
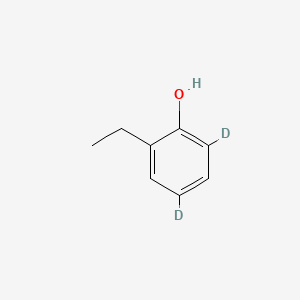
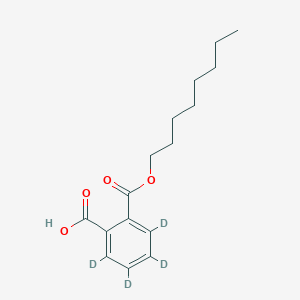
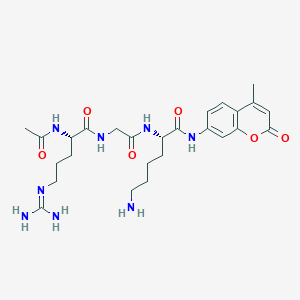
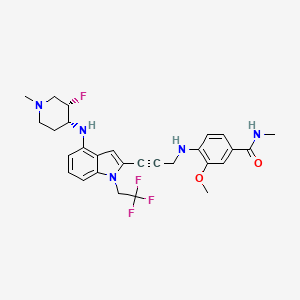
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

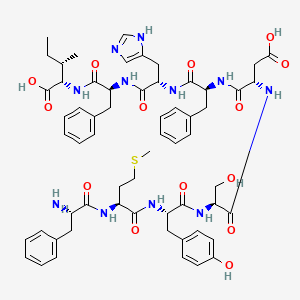
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
